WF-3681

Aldose Reductase Inhibition Polyol Pathway Enzyme Assay

WF-3681 (CAS 105364-56-5) is a butenolide fungal metabolite from Chaetomella raphigera and a selective aldose reductase inhibitor (IC50 0.25 µM against rabbit lens AR). Unlike clinical ARIs (Tolrestat, Sorbinil, Epalrestat) linked to hepatotoxicity and hypersensitivity, WF-3681 provides a structurally distinct chemotype for SAR-guided lead optimization. The free carboxylic acid moiety is absolutely required for inhibitory activity—ester prodrugs are inactive in cell-free assays. This compound is purpose-built for in vitro enzymatic assay benchmarking, polyol pathway investigation in cellular hyperglycemia models, and analytical reference standard development. Comprehensive total synthesis, full spectroscopic characterization (NMR, MS, IR, UV), and published SAR data on analogues 1b–1j ensure batch-to-batch reliability. For laboratory research use only; not for human or veterinary applications.

Molecular Formula C13H12O5
Molecular Weight 248.23 g/mol
CAS No. 105364-56-5
Cat. No. B1683303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWF-3681
CAS105364-56-5
Synonyms3-(4-hydroxy-5-oxo-3-phenyl-2,5-dihydro-2-furan)propionic acid
WF 3681
WF-3681
Molecular FormulaC13H12O5
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)OC2CCC(=O)O)O
InChIInChI=1S/C13H12O5/c14-10(15)7-6-9-11(12(16)13(17)18-9)8-4-2-1-3-5-8/h1-5,9,16H,6-7H2,(H,14,15)
InChIKeyPPZVSYXNLXFYAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WF-3681 (CAS 105364-56-5): A Structurally Distinct Fungal Aldose Reductase Inhibitor for Diabetes Research and Polyol Pathway Modulation


WF-3681 (CAS 105364-56-5) is a butenolide fungal metabolite originally isolated from Chaetomella raphigera that functions as a potent and selective inhibitor of aldose reductase (AR), the first and rate-limiting enzyme of the polyol pathway [1]. Chemically defined as 3-(4-hydroxy-5-oxo-3-phenyl-2,5-dihydro-2-furanyl)propanoic acid with molecular formula C₁₃H₁₂O₅ and molecular weight 248.23 g/mol, WF-3681 exhibits an IC₅₀ of 0.25 µM (2.5 × 10⁻⁷ M) against partially purified rabbit lens aldose reductase and has been extensively characterized through total synthesis and systematic structure-activity relationship studies [2][3].

Why Generic Aldose Reductase Inhibitors Cannot Substitute for WF-3681 in Mechanistic Polyol Pathway Investigations


Generic substitution of aldose reductase inhibitors (ARIs) is scientifically unsound due to profound differences in chemical scaffold, binding mode, and in vivo pharmacological profile. WF-3681 belongs to a distinct butenolide structural class derived from fungal metabolism, whereas clinically evaluated ARIs such as Tolrestat (naphthylglycine), Sorbinil (spirohydantoin), and Epalrestat (rhodanine) represent fundamentally different chemotypes with divergent selectivity, tissue distribution, and toxicity liabilities [1]. Critical structure-activity relationship studies demonstrate that the carboxylic acid function of WF-3681 is absolutely required for AR inhibition, and the specific side-chain length and lipophilicity of the phenyl-enol ether moiety are essential determinants of inhibitory potency [2]. These stringent structural requirements mean that even minor modifications to the WF-3681 scaffold—including side-chain truncation, carboxyl group methylation, or phenyl ring substitution—result in significant loss of activity, as detailed in the quantitative comparative evidence below [3].

WF-3681 Quantitative Comparative Evidence: Potency, Structural Selectivity, and Pharmacokinetic Differentiation


WF-3681 Exhibits Sub-Micromolar Aldose Reductase Inhibition Comparable to Clinical-Stage ARIs

WF-3681 demonstrates potent aldose reductase inhibition with an IC₅₀ of 0.25 µM (2.5 × 10⁻⁷ M) against partially purified rabbit lens enzyme, positioning it within the active concentration range of clinically evaluated ARIs [1]. For contextual comparison, the prototypical clinical ARI Tolrestat exhibits an IC₅₀ of 0.035 µM (35 nM) , while Sorbinil shows substrate-dependent IC₅₀ values ranging from 0.15 µM to 1.4 µM depending on whether the model substrate 4-nitrobenzaldehyde or physiological substrate glucose is employed [2]. This places WF-3681 approximately 7-fold less potent than Tolrestat but within the same order of magnitude as Sorbinil under physiologically relevant assay conditions. Importantly, the fungal-derived butenolide scaffold of WF-3681 offers a chemically distinct starting point for medicinal chemistry optimization compared to the naphthylglycine and spirohydantoin scaffolds that have been associated with hepatotoxicity and hypersensitivity reactions in clinical development.

Aldose Reductase Inhibition Polyol Pathway Enzyme Assay Diabetes Complications

Carboxylic Acid Moiety is Essential for WF-3681 Activity: Methyl Ester Analog Shows Complete Loss of Inhibition

Systematic structure-activity relationship (SAR) studies of WF-3681 analogues reveal that the carboxylic acid functionality is an absolute requirement for aldose reductase inhibitory activity [1]. The methyl ester derivative of WF-3681 (compound 1b) exhibits no measurable inhibition of rabbit lens aldose reductase at concentrations up to 10⁻⁵ M, representing a greater than 40-fold loss in potency compared to the parent carboxylic acid [2]. This finding establishes the free carboxyl group as a critical pharmacophoric element, likely engaging in essential hydrogen-bonding or ionic interactions within the enzyme active site. Additionally, side-chain length was identified as a key determinant of activity: the one-carbon-shorter homologue (compound 1c) showed approximately 10-fold reduced potency, while the one-carbon-longer homologue (compound 1d) retained activity comparable to WF-3681 [3]. The lipophilicity of the benzene ring and enol ether group further contributes to activity enhancement, suggesting that balanced hydrophobic and electrostatic interactions govern binding to the aldose reductase active site.

Structure-Activity Relationship SAR Analysis Carboxylic Acid Pharmacophore Medicinal Chemistry

WF-3681 Demonstrates Limited In Vivo Sorbitol Reduction, Defining Its Role as an In Vitro Tool Compound

Despite potent in vitro aldose reductase inhibition, WF-3681 fails to significantly reduce sorbitol accumulation in the sciatic nerves of streptozotocin-induced diabetic rats following oral administration, a finding that directly informs its appropriate use as a research tool [1]. In contrast, its derivative FR-62765 (ethyl ester prodrug) demonstrates robust in vivo efficacy, achieving higher peak plasma concentrations and elevated sciatic nerve tissue levels compared to the parent compound [2]. When FR-62765 was administered orally to diabetic rats at 32 mg/kg/day for 3 weeks, it significantly prevented both sorbitol accumulation in the sciatic nerve and the reduction of motor nerve conduction velocity in the tail [3]. This differential in vivo performance establishes WF-3681 as an in vitro-optimized probe suitable for enzymatic and cellular assays, while FR-62765 represents the in vivo-capable analogue for animal studies of diabetic neuropathy.

In Vivo Pharmacology Diabetic Neuropathy Sorbitol Accumulation Pharmacokinetics

WF-3681 Side-Chain Length Optimization Reveals Stringent Structural Requirements for Potency Retention

Systematic variation of the propanoic acid side-chain length in WF-3681 analogues reveals that the native three-carbon spacer between the butenolide ring and carboxyl group represents the optimal configuration for aldose reductase inhibition [1]. The one-carbon-shorter analogue (compound 1c, acetic acid derivative) exhibits approximately 10-fold reduced inhibitory potency compared to WF-3681, while the one-carbon-longer analogue (compound 1d, butanoic acid derivative) retains activity comparable to the parent compound [2]. This SAR pattern indicates that a minimum of three methylene units is required for proper positioning of the carboxylate group within the enzyme active site, with additional length being tolerated but not beneficial. Furthermore, analysis of phenyl ring substitution patterns demonstrates that lipophilic substituents on the benzene ring enhance activity, whereas polar substitutions diminish potency, underscoring the importance of hydrophobic interactions in the binding pocket [3].

Medicinal Chemistry SAR Analysis Lead Optimization Drug Design

WF-3681 Provides a Fungal-Derived Butenolide Scaffold Distinct from Clinical ARI Chemotypes with Documented Toxicity

WF-3681 belongs to the butenolide class of fungal metabolites, representing a chemically distinct alternative to the major clinical aldose reductase inhibitor (ARI) scaffolds that have been associated with significant safety liabilities in human trials [1]. Tolrestat (naphthylglycine class) was withdrawn from clinical use due to severe hepatotoxicity and fatalities, with the FDA issuing a non-approvable letter in 1996 citing unacceptable risk of liver failure [2]. Sorbinil (spirohydantoin class) was discontinued following hypersensitivity reactions including Stevens-Johnson syndrome [3]. While direct head-to-head toxicity data between WF-3681 and these clinical compounds are not available, the fundamental difference in chemical structure—a fungal butenolide versus synthetic naphthylglycine or spirohydantoin—provides a distinct starting point for medicinal chemistry programs seeking to avoid the structural determinants of these known toxicities. This chemotype differentiation is particularly relevant for academic and industrial laboratories pursuing novel ARI scaffolds with potentially improved safety profiles.

Chemical Scaffold Diversity Drug Discovery Toxicity Avoidance Natural Products

WF-3681 Total Synthesis Enables Reliable Analytical Standardization and Quality Control

The structure of WF-3681 has been rigorously established through comprehensive spectroscopic analysis (NMR, MS, IR, UV) and unequivocally confirmed by total synthesis starting from (E)-5-phenyl-4-pentenol [1]. This synthetic confirmation provides a definitive reference standard for analytical characterization, enabling reliable identity verification and purity assessment of commercial or laboratory-prepared samples. The total synthesis route, published in 1986 and refined in 1987, involves aldol condensation of phenylpyruvates and ω-formylalkanoates as the key step, yielding WF-3681 (compound 1a) along with a series of structurally related analogues (1b-1j) that serve as valuable reference compounds for SAR studies and impurity profiling [2]. Unlike natural product isolates that may exhibit batch-to-batch variability in impurity profiles, synthetically accessible WF-3681 can be produced with defined purity specifications, facilitating reproducible experimental results across different laboratories and studies [3].

Chemical Synthesis Quality Control Analytical Standard Reference Standard

WF-3681 Optimal Research and Industrial Application Scenarios


In Vitro Enzymatic Assays for Aldose Reductase Inhibitor Screening and SAR Studies

WF-3681 (IC₅₀ 0.25 µM) serves as an optimal reference inhibitor for in vitro aldose reductase enzymatic assays using rabbit lens or recombinant enzyme preparations. Its well-characterized potency, confirmed structure via total synthesis, and established SAR profile make it ideal for benchmarking novel ARI candidates, validating assay conditions, and conducting comparative inhibitor studies [1][2]. Researchers should note that the carboxylic acid moiety is essential for activity—ester prodrugs are inactive in cell-free assays—and that the compound is specifically suited for in vitro applications rather than in vivo studies due to limited oral bioavailability [3].

Medicinal Chemistry Lead Optimization Using the Butenolide Scaffold

WF-3681 provides a chemically distinct butenolide scaffold for medicinal chemistry programs seeking alternatives to clinical ARI chemotypes (naphthylglycine, spirohydantoin) that have been associated with hepatotoxicity and hypersensitivity reactions. The comprehensive SAR data available for WF-3681 analogues—including side-chain length variants, phenyl ring substitutions, and carboxyl modifications—provides a rational starting point for structure-guided optimization [1]. Key pharmacophoric requirements include the free carboxylic acid (non-negotiable), optimal three-carbon side-chain length, and balanced lipophilicity of the aromatic moiety [2].

Polyol Pathway Mechanistic Studies in Cellular Models

WF-3681 is well-suited for investigating aldose reductase function and polyol pathway flux in cellular models of hyperglycemia and diabetic complications. The compound's sub-micromolar potency enables effective enzyme inhibition at concentrations compatible with cell culture systems, allowing researchers to probe the role of sorbitol accumulation in pathways relevant to diabetic neuropathy, retinopathy, and nephropathy [1]. When designing cellular experiments, investigators should account for the compound's limited cell permeability relative to ester prodrugs and include appropriate vehicle controls [2].

Analytical Reference Standard for Quality Control and Method Development

Synthetically derived WF-3681, with its fully characterized spectroscopic profile (NMR, MS, IR, UV) and established total synthesis route, serves as a reliable analytical reference standard for HPLC method development, impurity profiling, and batch-to-batch quality control of aldose reductase inhibitor research materials [1]. The availability of structurally related synthetic analogues (compounds 1b-1j) further enables the development of robust analytical methods capable of distinguishing WF-3681 from closely related degradation products or synthetic impurities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for WF-3681

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.